2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride
Overview
Description
2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a chemical compound that features a piperidine ring attached to a nicotinonitrile moiety via an oxygen atom
Preparation Methods
The synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride typically involves the reaction of 4-hydroxypiperidine with nicotinonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Chemical Reactions Analysis
2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Scientific Research Applications
2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride involves its interaction with specific molecular targets. The piperidine ring and the nitrile group play crucial roles in its binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate biological activities through these interactions .
Comparison with Similar Compounds
2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride can be compared to other similar compounds, such as:
2-(Piperidin-4-yloxy)nicotinamide hydrochloride: This compound has an amide group instead of a nitrile group, which can affect its reactivity and biological activity.
N-(Piperidin-4-ylmethyl)acetamide monohydrobromide: This compound features a different functional group attached to the piperidine ring, leading to variations in its chemical and biological properties .
Properties
IUPAC Name |
2-piperidin-4-yloxypyridine-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c12-8-9-2-1-5-14-11(9)15-10-3-6-13-7-4-10;/h1-2,5,10,13H,3-4,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWWSTKMEDUEMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC=N2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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